N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . Ozonation transforms the N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative reduces the double bond and eliminates the hydroxy group .Scientific Research Applications
Medicinal Chemistry Applications
The discovery and development of small molecule inhibitors for therapeutic purposes are a key application area. For instance, benzamide derivatives have been investigated for their potential as histone deacetylase (HDAC) inhibitors, with significant implications for cancer treatment. A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been described for its isotype-selective inhibition of HDACs 1-3 and 11, showcasing antitumor activity and entering clinical trials (Zhou et al., 2008).
Material Science
In the field of material science, research has focused on the synthesis of new polymers with improved properties. For example, aromatic diamines substituted with a trifluoromethyl group have been used to prepare polyimides with good solubility in organic solvents and excellent thermal stability. These materials have applications in the electronics industry due to their insulating properties (Liu et al., 2002).
Organic Synthesis
In organic synthesis, benzamide derivatives serve as key intermediates in the synthesis of complex molecules. A cobalt-catalyzed carbonylative synthesis method has been developed to create phthalimide motifs from benzamide derivatives, offering a new pathway for the synthesis of pharmaceutically relevant compounds (Fu et al., 2019).
Photophysical and Electrochemical Studies
Benzamide derivatives have also been explored for their photophysical and electrochemical properties. Research into boron heterocycles derived from benzamide compounds has revealed insights into their optical and electrochemical behaviors, opening up potential applications in sensing and light-emitting devices (Bonacorso et al., 2018).
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-1-4-12(10-13)17(25)22-14-6-2-7-15(11-14)23-9-3-8-16(23)24/h1-2,4-7,10-11H,3,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKOUOBHMLCDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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